Lipophilicity Shift: Meta- vs. Para-Methoxy Regioisomers
The meta-methoxy substitution in the target compound reduces lipophilicity compared to the para-methoxy regioisomer (CAS 27996-88-9), a difference that can be decisive for pharmacokinetic or permeability-driven selection. The calculated LogP for 2-((3-methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone is 2.898, whereas the 4-methoxy isomer exhibits a LogP of 3.494 . This difference of 0.596 log units corresponds to roughly a 4-fold change in partition coefficient, which may alter passive membrane diffusion and tissue distribution .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.898 |
| Comparator Or Baseline | 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone (CAS 27996-88-9): LogP = 3.494 |
| Quantified Difference | ΔLogP = -0.596 (~4-fold lower lipophilicity) |
| Conditions | In silico calculation (unspecified algorithm); data sourced from vendor technical datasheets |
Why This Matters
Procurement of the meta-methoxy regioisomer is essential when lower lipophilicity is required to avoid excessive protein binding or to improve aqueous solubility in assay media.
